Antiproliferative Activity Class Benchmark: Benzofuran-Sulfonamide Scaffold Performance Against NCI-H460 Cells
The benzofuran-sulfonamide scaffold to which the target compound belongs has demonstrated measurable antiproliferative activity in cell-based assays. In a study by Yang et al. (2011), compound 1h—a benzofuran-sulfonamide congener—exhibited an IC50 of 4.13 µM against the NCI-H460 non-small cell lung cancer line, marginally outperforming the clinical comparator cisplatin (IC50 of 4.52 µM) in the same assay system . While this data does not directly measure the target compound, it establishes a class-level benchmark for antiproliferative potential that can guide target prioritization and SAR design.
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; belongs to the same benzofuran-sulfonamide scaffold class as 1h |
| Comparator Or Baseline | Compound 1h (benzofuran-sulfonamide analog) IC50 = 4.13 µM; Cisplatin IC50 = 4.52 µM |
| Quantified Difference | Class-level benchmark only; 1h achieved a ~1.09-fold improvement in potency over cisplatin |
| Conditions | NCI-H460 non-small cell lung cancer cell line, in vitro cytotoxicity assay |
Why This Matters
This class-level data provides a quantitative reference point for researchers designing SAR studies or evaluating procurement candidates within the benzofuran-sulfonamide family.
- [1] Yang L, Lei H, Mi CG, et al. Synthesis, antiproliferative activities and in vitro biological evaluation of novel benzofuransulfonamide derivatives. Bioorg Med Chem Lett. 2011;21(18):5389-5392. PMID: 21795045. View Source
